molecular formula C11H9ClN2O B12894308 3-(4-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

3-(4-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Cat. No.: B12894308
M. Wt: 220.65 g/mol
InChI Key: FVUZKEDSIGCOBG-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique structure combining a pyrrolo and isoxazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the 4-chlorophenyl group adds to its chemical diversity, making it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves a multi-step process. One common method includes the cycloaddition reaction of nitrile oxides with alkenes or alkynes to form the isoxazole ring . This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce toxicity and environmental impact .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a variety of functionalized derivatives .

Scientific Research Applications

3-(4-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is unique due to its combined pyrrolo and isoxazole rings, which provide a versatile scaffold for drug development. The presence of the 4-chlorophenyl group further enhances its chemical diversity and potential for therapeutic applications .

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

3-(4-chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C11H9ClN2O/c12-8-3-1-7(2-4-8)10-9-5-6-13-11(9)15-14-10/h1-4,13H,5-6H2

InChI Key

FVUZKEDSIGCOBG-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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